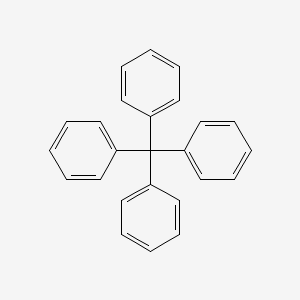

四苯基甲烷

概述

描述

Tetraphenylmethane is an organic compound consisting of a methane core with four phenyl substituents. It was first synthesized by Moses Gomberg in 1898 . The compound has the chemical formula C₂₅H₂₀ and a molar mass of 320.44 g/mol. It is known for its unique structure and stability, making it a subject of interest in various fields of scientific research.

科学研究应用

Tetraphenylmethane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of complex organic molecules and supramolecular structures.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

作用机制

- Tetraphenylmethane consists of a methane core with four phenyl substituents. Its primary targets are not well-defined, but it interacts with various cellular components due to its aromatic structure and substituents .

Target of Action

Its pharmacokinetic properties and environmental context play crucial roles in its overall effectiveness. 🌟

References:

- Robbins, A., Jeffrey, G. A., Chesick, J. P., Donohue, J., Cotton, F. A., Frenz, B. A., & Murillo, C. A. (1975). A refinement of the crystal structure of tetraphenylmethane: three independent redeterminations. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(10), 2395–2399. doi: 10.1107/S0567740875007686 . Gomberg, M. (1898). On tetraphenylmethane. Journal of the American Chemical Society, 20(10), 773–780. doi: 10.1021/ja02072a009 .

准备方法

Synthetic Routes and Reaction Conditions: The classical synthesis of tetraphenylmethane involves the reaction of triphenylmethyl bromide with phenylhydrazine to form a hydrazine intermediate. This intermediate is then oxidized with nitrous acid to produce an azo compound, which upon heating above its melting point, evolves nitrogen gas and forms tetraphenylmethane .

Industrial Production Methods: While the industrial production methods for tetraphenylmethane are not extensively documented, the synthesis typically follows the classical organic synthesis route with potential optimizations for yield and purity.

化学反应分析

Types of Reactions: Tetraphenylmethane undergoes various chemical reactions, including:

Oxidation: It can be nitrated with nitric acid to form nitro derivatives.

Reduction: The nitro derivatives can be reduced to amino groups using zinc dust in acetic acid.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used.

Reduction: Zinc dust in acetic acid is a typical reagent.

Substitution: Various electrophiles can be used under appropriate conditions.

Major Products:

Nitration: Produces nitro derivatives.

Reduction: Produces amino derivatives.

Substitution: Produces substituted phenyl derivatives.

相似化合物的比较

Tetraphenylmethane is often compared with similar compounds such as:

Tetraphenylethylene: Known for its aggregation-induced emission properties.

Triphenylmethane: A related compound with three phenyl groups.

Tetraphenylsilane: Similar structure but with a silicon core instead of carbon.

Tetraphenylmethane is unique due to its tetrahedral geometry and the presence of four phenyl groups, which provide distinct steric and electronic properties.

属性

IUPAC Name |

tritylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQHIRFAKIASBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212215 | |

| Record name | Methane, tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-76-2 | |

| Record name | 1,1′,1′′,1′′′-Methanetetrayltetrakis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylmethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM2Q9C446P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

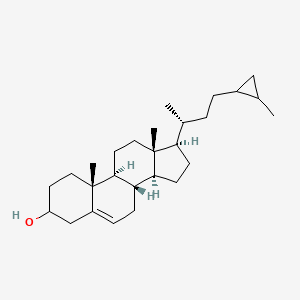

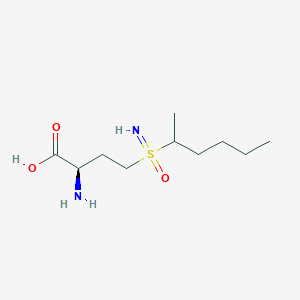

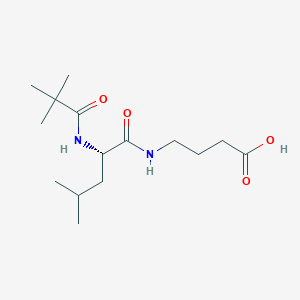

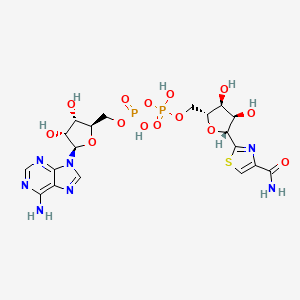

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetraphenylmethane?

A1: Tetraphenylmethane has a molecular formula of C25H20 and a molecular weight of 320.43 g/mol.

Q2: What are some key spectroscopic characteristics of tetraphenylmethane and its derivatives?

A2: Tetraphenylmethane derivatives are often characterized using a combination of techniques including 1H NMR, 13C NMR, UV-Vis spectroscopy, and fluorescence spectroscopy. [] For example, researchers have used 1H NMR and elemental analysis to confirm the position and degree of sulfonation in sulfonated poly(arylene ether) containing tetraphenylmethane moieties. [] UV-Vis and fluorescence spectroscopy are particularly useful in studying the photophysical properties of tetraphenylmethane-based dendrimers and other derivatives. [, ]

Q3: How does the structure of tetraphenylmethane contribute to its material properties?

A3: The tetraphenylmethane core, with its tetrahedral geometry, provides a rigid and bulky structure. This bulky nature can hinder crystallization and enhance the glass-forming ability of the molecules, making them suitable for applications requiring amorphous materials. [, ]

Q4: What is the thermal stability of tetraphenylmethane-based polymers?

A4: Tetraphenylmethane-based polymers generally exhibit good thermal stability. For instance, poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane] shows a 5% weight loss temperature of 534 °C and a glass transition temperature of 258 °C. [] Similarly, poly(amine-imide)s containing tetraphenylmethane pendant groups exhibit 10% weight loss above 510 °C under nitrogen atmosphere. []

Q5: How does the choice of substituents on the tetraphenylmethane core affect its properties?

A5: The selection of substituents significantly impacts the properties of tetraphenylmethane derivatives. For instance, incorporating hole transporting and electron transporting units leads to bipolar tetraphenylmethane derivatives suitable for organic light-emitting devices (OLEDs). [, ] Similarly, introducing sulfonic acid groups to the phenyl rings results in polymers suitable for proton exchange membranes in fuel cells. []

Q6: What are the potential advantages of tetraphenylmethane-based hole-transporting materials in perovskite solar cells?

A6: Studies show that tetraphenylmethane-arylamine based hole-transporting materials (HTMs) possess higher glass transition temperatures and larger water contact angles compared to the commonly used spiro-OMeTAD, while maintaining comparable hole mobility. [] This suggests better stability and moisture resistance, crucial for enhancing the long-term performance of perovskite solar cells.

Q7: Have tetraphenylmethane derivatives been explored for catalytic applications?

A7: While not as extensively studied as other applications, tetraphenylmethane derivatives have shown potential in catalysis. For example, recyclable hypervalent iodine(III) reagents based on a tetraphenylmethane structure have been developed for site-selective α-tosyloxylation of ketones. []

Q8: How is computational chemistry used in the study of tetraphenylmethane?

A8: Computational methods like density functional theory (DFT) are employed to study the electronic structure and properties of tetraphenylmethane derivatives. [, ] For instance, DFT calculations have been used to understand the electronic band structures and charge transport properties of three-dimensional covalent organic frameworks based on polymerized tetraphenylmethane. [] Additionally, DFT combined with non-equilibrium Green's function formalism helps analyze charge transport pathways in single molecule junctions of oligo-1,4-phenylene conductors anchored to a gold substrate via a tetraphenylmethane tripod. []

Q9: How does the position of anchoring groups on the tetraphenylmethane core affect its self-assembly on surfaces?

A9: Studies comparing meta- and para-substituted tetraphenylmethane tripods on gold surfaces reveal significant differences in self-assembly. The meta derivative forms well-ordered monolayers with most anchoring groups bound to the surface. Conversely, the para derivative forms multilayer films with physically adsorbed adlayers on the chemisorbed monolayer. [] This highlights the importance of anchoring group positioning in controlling self-assembly and ultimately the properties of the resulting materials.

Q10: How does altering the central atom from carbon to silicon in tetraphenylmethane derivatives influence their properties?

A10: Replacing the central carbon with silicon can lead to intriguing differences. For example, while both carbon- and silicon-centered amidinium···carboxylate frameworks can form similar channel-containing networks with certain anions, they exhibit distinct structures when using anions like terephthalate or bicarbonate. [] This difference is attributed to the lower geometrical flexibility of tetraphenylsilane compared to tetraphenylmethane, despite silicon having a larger atomic radius.

Q11: How does the length of the linear thioether oligomer based on a tetraphenylmethane core influence the size of the stabilized gold nanoparticles?

A11: Interestingly, varying the length of linear tetraphenylmethane-based thioether oligomers (trimer, pentamer, heptamer) does not significantly impact the size of the stabilized gold nanoparticles. This suggests that the bulky tetraphenylmethane core plays a more dominant role in determining the nanoparticle size compared to the number of sulfur atoms or the overall oligomer length. []

Q12: How stable are tetraphenylmethane-based gold nanoparticles?

A12: Gold nanoparticles stabilized by linear tetraphenylmethane-based thioether oligomers exhibit remarkable processability and long-term stability in common organic solvents. This stability is attributed to the enwrapping effect of the oligomers around the gold nanoparticle surface. []

Q13: Are there strategies for enhancing the solubility of tetraphenylmethane-based polymers?

A13: Yes, introducing specific functional groups can improve solubility. For instance, incorporating tetraphenylmethane pendant groups into poly(amine-imide)s significantly enhances their solubility in many aprotic solvents. [] This increased solubility is valuable for solution processing techniques in various applications.

Q14: What analytical techniques are commonly used to characterize the porosity of tetraphenylmethane-based materials?

A14: Researchers utilize techniques like Brunauer–Emmett–Teller (BET) surface area analysis to evaluate the porosity of these materials. For instance, hypercrosslinked conjugated microporous polymers synthesized from tetraphenylmethane exhibit a large BET surface area of 921 m2 g-1. []

Q15: How is the crystal structure of tetraphenylmethane derivatives determined?

A15: Single-crystal X-ray diffraction is the primary method for determining the crystal structures of tetraphenylmethane derivatives. This technique provides insights into the molecular packing, intermolecular interactions, and the presence of any guest molecules within the crystal lattice. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-2-(heptadec-10-enylcarbamoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1200737.png)

![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)

![[(6R)-3-(3,4-dichlorophenyl)-6-hydroxy-2-(propan-2-ylcarbamoyloxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl N-propan-2-ylcarbamate](/img/structure/B1200744.png)

![Ethyl 4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1200746.png)

![3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester](/img/structure/B1200755.png)